The synthesis of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione typically involves multi-step organic synthesis techniques. One common approach includes the hydroxylation of steroid precursors followed by selective methylation. For instance, the synthesis may start from 21-acetoxypregna-1,4-diene derivatives, which undergo a series of reactions including:
These steps require careful control of reaction conditions to achieve the desired stereochemistry and yield .
As an impurity in Dexamethasone synthesis, (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione can participate in various chemical reactions typical for steroid compounds. These include:
These reactions are significant for modifying the compound's properties or enhancing its stability during pharmaceutical formulation .
The mechanism of action for (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is largely analogous to that of other glucocorticoids. It exerts its effects by binding to glucocorticoid receptors within target cells. This receptor-ligand complex translocates to the nucleus where it regulates gene expression involved in inflammatory responses.
Key aspects include:
These mechanisms make it valuable in therapeutic applications related to inflammation and autoimmunity .
The physical properties of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione include:
Chemical properties include:
The stability profile indicates that it should be stored under controlled conditions (preferably at +5°C) to maintain integrity over time .
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione finds application primarily in research settings related to:
Its role as an impurity also provides insights into synthetic pathways and helps ensure compliance with regulatory standards during drug production .
The systematic IUPAC name (16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione defines the core steroid structure and functional groups with precise stereochemical designation. The parent hydrocarbon is pregna, denoting a 21-carbon steroid nucleus. The suffix -1,4-diene specifies double bonds between C1-C2 and C3-C4, while -3,11,20-trione indicates ketone groups at C3, C11, and C20. The hydroxyl groups at C17 and C21 are explicitly named, with the critical 16α-methyl configuration indicating the methyl group's orientation below the steroid plane [3] [4].
Structural isomerism arises primarily from:
The molecular formula C₂₂H₂₈O₅ (molecular weight: 372.45 g/mol) establishes seven defined stereocenters at C8, C9, C10, C13, C14, C16, and C17. Absolute configuration is specified as (8S,9S,10R,13S,14S,16R,17R), confirmed via X-ray crystallography and stereospecific synthesis [1] [3]. Key stereochemical features include:
Table 1: Stereochemical Assignments of Key Centers
Carbon | Configuration | Functional Group | Conformational Role |
---|---|---|---|
C8 | S | CH₂ | Ring B junction |
C9 | S | CH- | Ring A/B fusion |
C10 | R | CH₃ | Angular methyl |
C13 | S | CH- | Ring C/D fusion |
C14 | S | CH- | Ring C/D fusion |
C16 | R | CH₃ | α-methyl orientation |
C17 | R | OH | Hydroxyketone moiety |
This compound is recognized by multiple synonyms across pharmacological and chemical databases, reflecting its roles as a synthetic intermediate, impurity, and reference standard. The 16α-methylprednisone designation emphasizes its structural relationship to prednisone, while Dexamethasone Impurity J indicates its significance in pharmaceutical quality control [1] [4].
Registry identifiers provide unambiguous substance tracking:
Table 2: Synonyms and Registry Identifiers
Synonym | Context of Use | Source Registry |
---|---|---|
16α-Methylprednisone | Synthetic chemistry | USP, CAS 2036-77-3 |
Dexamethasone Impurity J | Pharmaceutical impurity profiling | EP, USP MM0213.13-0025 |
17,21-Dihydroxy-16α-methylpregna-1,4-diene-3,11,20-trione | Systematic nomenclature | CAS, PubChem 68141632 |
(16α)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione | Stereochemically specified | FDA UNII NJ0LL8HN9X |
16α-Methyl-11-oxoprednisolone | Trivial name | Wikipedia |
Synthesis typically originates from steroidal precursors like 16α-methylpregnenolone or microbial transformations of diosgenin. A critical step is the microbial 11β-hydroxylation followed by chemical oxidation to the 11-ketone, introducing the C11 carbonyl essential for glucocorticoid activity [2] [4]. The 1,2-dehydrogenation at ring A is achieved via microbial catalysis (Corynebacterium simplex) or chemical dehydrogenation (SeO₂ or DDQ) [4].
Key derivatives include:
X-ray Crystallography: The asymmetric unit contains two independent molecules with near-identical conformations. Ring A adopts a planar conformation (atoms deviating <0.05 Å), rings B and C exist in chair conformations, and ring D forms a 13β,14α-half-chair. The crystal packing (space group P2₁2₁2₁) is stabilized by O-H···O hydrogen bonds between the C21 hydroxyl and C20 carbonyl of adjacent molecules, forming chains parallel to the b-axis [2] [6].
Spectroscopic Properties:
Table 3: Spectroscopic and Crystallographic Summary
Technique | Key Parameters | Structural Insights |
---|---|---|
X-ray Diffraction | Space group: P2₁2₁2₁; Z=8 | Chains via O21-H···O20 hydrogen bonds |
¹H NMR | H1 7.21 (d, J=10 Hz); C16-CH₃ 1.38 (s) | Planar ring A; hindered rotation at C16 |
IR Spectroscopy | 1705 cm⁻¹ (C20=O); 1660 cm⁻¹ (C3=O) | Differentiated ketone environments |
UV-Vis | λₘₐₓ 238 nm (EtOH) | Extended conjugation in ring A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7